molecular formula C10H15FO3 B14307022 Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate CAS No. 111786-76-6

Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate

Cat. No.: B14307022
CAS No.: 111786-76-6
M. Wt: 202.22 g/mol
InChI Key: CSUJQOVPXUGKKK-UHFFFAOYSA-N
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Description

Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate is an organic compound that belongs to the class of esters It features a cyclohexane ring substituted with a fluorine atom and a ketone group, along with a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile to form a six-membered ring.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions, such as the use of Jones reagent (chromic acid in acetone).

    Esterification: The final step involves esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst to form the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Jones reagent, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1-chloro-2-oxocyclohexyl)propanoate
  • Methyl 3-(1-bromo-2-oxocyclohexyl)propanoate
  • Methyl 3-(1-hydroxy-2-oxocyclohexyl)propanoate

Uniqueness

Methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of organic compounds, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

CAS No.

111786-76-6

Molecular Formula

C10H15FO3

Molecular Weight

202.22 g/mol

IUPAC Name

methyl 3-(1-fluoro-2-oxocyclohexyl)propanoate

InChI

InChI=1S/C10H15FO3/c1-14-9(13)5-7-10(11)6-3-2-4-8(10)12/h2-7H2,1H3

InChI Key

CSUJQOVPXUGKKK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1(CCCCC1=O)F

Origin of Product

United States

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